molecular formula C20H19N3O5S B2810844 Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-59-2

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2810844
CAS No.: 851951-59-2
M. Wt: 413.45
InChI Key: VEQGQRNCGUJEBS-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity

Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound characterized by its unique heterocyclic structure, which includes a thieno[3,4-d]pyridazine core. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-d]pyridazine backbone with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, optimizing yield and scalability for potential industrial applications. The presence of the cyclopropanecarboxamido group and an ethyl ester contributes to its unique chemical properties and potential pharmacological effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in cancer and inflammation treatment. The following sections detail specific areas of biological activity.

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazine have been evaluated for their ability to inhibit various cancer cell lines. A comparative analysis of related compounds highlights the importance of structural modifications in enhancing potency:

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.52 ± 0.05HeLa
Compound B0.12 ± 0.03Hep-G2
Compound C>10MCF-7

The data suggest that the introduction of specific substituents can significantly impact the compound's efficacy against different cancer types .

The biological activity of this compound may involve interactions with key proteins or enzymes in metabolic pathways. Molecular docking studies are essential for elucidating these interactions and understanding how the compound modulates target proteins involved in cancer progression and inflammation.

Case Study: c-MET Inhibition

c-MET is a receptor tyrosine kinase implicated in various malignancies. Compounds structurally related to this compound have been identified as potent c-MET inhibitors. For instance:

CompoundEnzymatic Inhibition (IC50, µM)
11b0.12 ± 0.03
11c0.08 ± 0.04

These findings underscore the potential role of this compound as a therapeutic agent targeting c-MET pathways .

Future Research Directions

Further investigations are needed to fully characterize the biological activity of this compound. Key areas for future research include:

  • In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the molecular pathways affected by the compound.
  • Clinical Trials : Evaluating efficacy in human subjects for targeted therapies.

Properties

IUPAC Name

ethyl 5-(cyclopropanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-3-28-20(26)16-14-10-29-18(21-17(24)11-4-5-11)15(14)19(25)23(22-16)12-6-8-13(27-2)9-7-12/h6-11H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQGQRNCGUJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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